2-(1-methyl-1H-pyrazol-4-yl)piperazine dihydrochloride
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Overview
Description
2-(1-methyl-1H-pyrazol-4-yl)piperazine dihydrochloride is an organic compound with the molecular formula C8H14N4·2HCl. It is a derivative of piperazine, a heterocyclic amine, and features a pyrazole ring substituted with a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-pyrazol-4-yl)piperazine dihydrochloride typically involves the reaction of 1-methyl-1H-pyrazole with piperazine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction parameters to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(1-methyl-1H-pyrazol-4-yl)piperazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole or piperazine ring is modified.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
2-(1-methyl-1H-pyrazol-4-yl)piperazine dihydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(1-methyl-1H-pyrazol-4-yl)piperazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Similar Compounds
2-(1-methyl-1H-pyrazol-4-yl)morpholine: Similar in structure but contains a morpholine ring instead of a piperazine ring.
1-(1H-pyrazol-4-yl)piperazine dihydrochloride: Similar but lacks the methyl group on the pyrazole ring.
Uniqueness
2-(1-methyl-1H-pyrazol-4-yl)piperazine dihydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the pyrazole and piperazine rings provides a versatile scaffold for further functionalization and application in various fields .
Properties
CAS No. |
2742660-12-2 |
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Molecular Formula |
C8H16Cl2N4 |
Molecular Weight |
239.1 |
Purity |
95 |
Origin of Product |
United States |
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